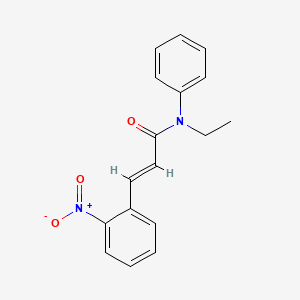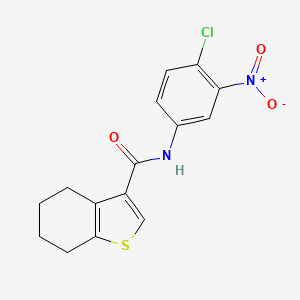
N-(4-chloro-3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as CNTP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CNTP is a benzothiophene derivative that has been synthesized using various methods.
作用機序
The mechanism of action of N-(4-chloro-3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by interacting with various biomolecules, such as enzymes and receptors. For example, this compound has been shown to inhibit the activity of DNA topoisomerase II, which is an important enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits cytotoxicity towards various cancer cell lines, such as MCF-7, HeLa, and A549 cells. This compound has also been shown to exhibit antimicrobial activity against various bacterial strains, such as Escherichia coli and Staphylococcus aureus. In addition, this compound has been shown to exhibit antifungal activity against Candida albicans.
実験室実験の利点と制限
One of the advantages of using N-(4-chloro-3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its ease of synthesis. This compound can be synthesized using various methods, which makes it readily available for research purposes. Another advantage of using this compound is its versatility in terms of its potential applications. This compound has been shown to exhibit various biological activities, which makes it a promising candidate for drug development and other biomedical applications. However, one of the limitations of using this compound in lab experiments is its potential toxicity towards normal cells. Further studies are needed to determine the safety profile of this compound.
将来の方向性
There are several future directions for the research on N-(4-chloro-3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One potential direction is to investigate the structure-activity relationship of this compound. By modifying the structure of this compound, it may be possible to enhance its biological activities or reduce its toxicity towards normal cells. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of this compound. This will provide valuable information on the absorption, distribution, metabolism, and excretion of this compound in vivo. Finally, further studies are needed to determine the in vivo efficacy of this compound in animal models. This will provide valuable information on the potential therapeutic applications of this compound in humans.
合成法
N-(4-chloro-3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been synthesized using various methods, including the one-pot synthesis method, Suzuki-Miyaura cross-coupling reaction, and Buchwald-Hartwig amination reaction. The one-pot synthesis method involves the condensation of 4-chloro-3-nitroaniline and 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a coupling agent and a base. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-chloro-3-nitrophenylboronic acid with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid using a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 4-chloro-3-nitroaniline with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide using a palladium catalyst.
科学的研究の応用
N-(4-chloro-3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anticancer, antimicrobial, and antifungal activities. In material science, this compound has been used as a building block for the synthesis of various organic materials, such as polymers and dendrimers. In environmental science, this compound has been used as a fluorescent probe for the detection of heavy metal ions.
特性
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-12-6-5-9(7-13(12)18(20)21)17-15(19)11-8-22-14-4-2-1-3-10(11)14/h5-8H,1-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUGZLASHOQCEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[2-(4-morpholinyl)ethyl]thio}-6-phenylnicotinonitrile](/img/structure/B5751178.png)
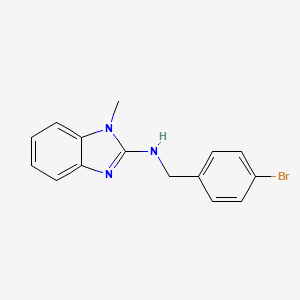
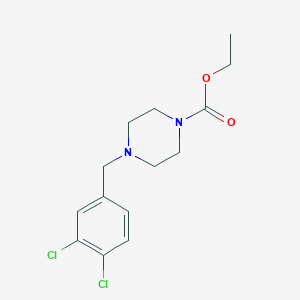
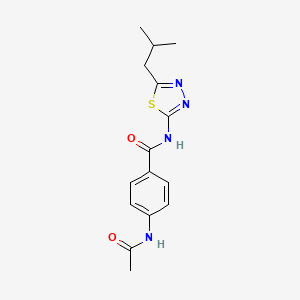
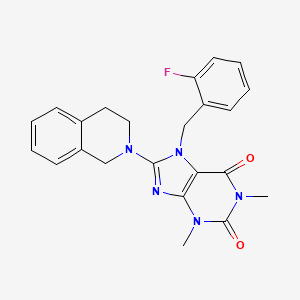
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5751202.png)
![1-benzyl-2-(4-methoxyphenyl)-3-{[1-(4-nitrophenyl)ethylidene]amino}-4-imidazolidinone](/img/structure/B5751204.png)

![4-benzyl-1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5751219.png)
![4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5751230.png)
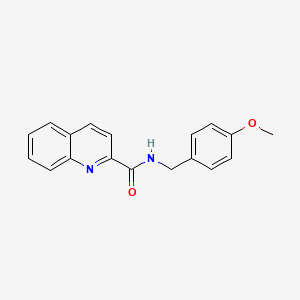
![N-ethyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5751241.png)
![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5751255.png)
